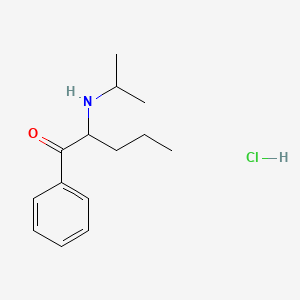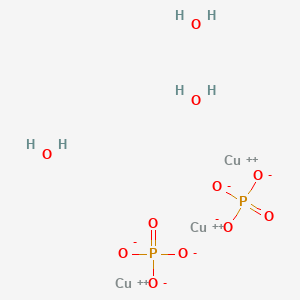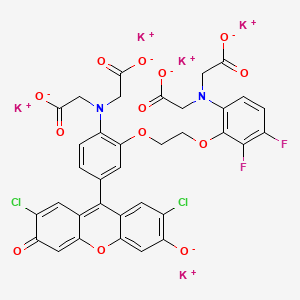
1,N6-Ethenoadenosine 5/'-monophosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is a highly fluorescent analog of adenosine 5’-monophosphate. It is characterized by a long fluorescent lifetime, detectability at low concentrations, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm . This compound is often used as a probe in various biochemical assays due to its unique fluorescent properties .
Preparation Methods
The preparation of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves several synthetic routes. One common method includes the reaction of adenosine 5’-monophosphate with chloroacetaldehyde under controlled conditions to introduce the etheno group . The reaction is typically carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the etheno derivative. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the etheno group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific pH ranges to optimize the reaction outcomes. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays to study enzyme activities and reaction mechanisms.
Biology: Employed in the study of nucleic acid interactions and as a marker in fluorescence microscopy.
Industry: Utilized in the development of fluorescent sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The etheno group enhances its binding affinity and fluorescent properties, making it a valuable tool for studying biochemical pathways. The compound’s fluorescence allows for the detection and quantification of its interactions in various assays .
Comparison with Similar Compounds
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is unique due to its fluorescent properties, which distinguish it from other adenosine monophosphate analogs. Similar compounds include:
N6-Methyladenosine 5’-monophosphate (sodium salt): Another modified adenosine monophosphate with different functional groups and properties.
Adenosine 5’-monophosphate (sodium salt): The unmodified form of the compound, lacking the etheno group and fluorescent properties.
The uniqueness of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) lies in its ability to serve as a fluorescent probe, making it highly valuable in various scientific research applications .
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQHHAQCKSCRL-CMUBXXRSSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5Na2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)





![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)


